molecular formula C7H10O2 B8064752 Ethyl 2-methylcycloprop-2-ene-1-carboxylate

Ethyl 2-methylcycloprop-2-ene-1-carboxylate

Cat. No.: B8064752
M. Wt: 126.15 g/mol
InChI Key: BWPPIHDPGOSAFN-UHFFFAOYSA-N
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Description

Ethyl 2-methylcycloprop-2-ene-1-carboxylate (CAS: 18941-94-1) is a highly reactive organic compound characterized by a strained cyclopropene ring and an ester functional group. Its structure combines the inherent ring strain of cyclopropene (a three-membered unsaturated ring) with the electrophilic nature of the ester moiety, making it a versatile building block in organic synthesis. The compound is a clear liquid, widely utilized in pharmaceutical and agrochemical research for constructing complex molecules via [2+1] cycloadditions, ring-opening reactions, and functional group transformations . Its commercial availability (e.g., via CymitQuimica under CAS 175278-51-0, though discrepancies in CAS numbers exist across sources) underscores its industrial relevance .

Properties

IUPAC Name

ethyl 2-methylcycloprop-2-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-3-9-7(8)6-4-5(6)2/h4,6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPPIHDPGOSAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

Ethyl 2-methylcycloprop-2-ene-1-carboxylate serves as a key intermediate in the synthesis of more complex organic molecules. Its high reactivity is attributed to the strain in the cyclopropene ring, which allows for various chemical transformations.

Reactions and Transformations

  • Diels-Alder Reactions : The compound can participate in Diels-Alder reactions due to its dienophile characteristics, leading to the formation of cyclohexene derivatives .
  • Functionalization : It can be functionalized through electrophilic capture after deprotonation, enabling the introduction of various substituents .

Medicinal Chemistry

The compound has garnered interest for its potential therapeutic applications. Research indicates that derivatives of this compound may exhibit biological activity, making them candidates for drug development.

  • Cyclopropene Derivatives : These derivatives have been studied for their effects on plant growth, specifically in Arabidopsis thaliana, where they were found to influence apical hook development and other growth parameters .
  • Potential Drug Targets : The unique properties of cyclopropenes suggest they could serve as bioorthogonal reagents in chemical biology, aiding in the identification of molecular targets for new drugs .

Agricultural Applications

This compound is also explored for its potential use as a plant growth regulator. Its ability to modulate plant growth responses positions it as a candidate for developing new herbicides or growth regulators.

Case Studies

  • Effect on Plant Growth : Studies have shown that specific cyclopropene derivatives can affect physiological processes in plants, suggesting their utility in agriculture as growth enhancers or inhibitors .

Chemical Biology

The compound's structure allows it to be utilized in chemical biology research. Its high ring-strain energy makes it reactive enough to be used as a probe in biochemical assays.

Applications in Research

  • Bioorthogonal Chemistry : this compound can be employed in bioorthogonal reactions, facilitating the study of biological systems and interactions at a molecular level .

Summary Table of Applications

Application AreaDescriptionExamples/Case Studies
Organic SynthesisKey intermediate for complex molecule synthesisDiels-Alder reactions, functionalization
Medicinal ChemistryPotential therapeutic applications through derivativesBiological activity studies on Arabidopsis thaliana
Agricultural ScienceModulating plant growth responsesDevelopment of new herbicides or growth regulators
Chemical BiologyUtilization in biochemical assays and bioorthogonal chemistryProbes for studying biological interactions

Mechanism of Action

The mechanism by which Ethyl 2-methylcycloprop-2-ene-1-carboxylate exerts its effects involves its reactivity with various reagents and substrates. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used. For example, in oxidation reactions, the compound may interact with oxidizing agents to form oxidized products through electron transfer processes.

Comparison with Similar Compounds

Ethyl 2-hexylcycloprop-2-ene-1-carboxylate

  • Structure : Shares the cyclopropene ring and ester group but substitutes the methyl group with a hexyl chain (C₆H₁₃).
  • Reactivity: Bulkier substituents may reduce reaction rates in sterically sensitive reactions (e.g., cycloadditions).

Ethyl 2-phenylcyclopropanecarboxylate (CAS: 946-38-3)

  • Structure : Features a saturated cyclopropane ring and a phenyl substituent.
  • Key Differences: Ring Strain: The cyclopropane ring is less strained than cyclopropene, reducing reactivity in ring-opening reactions. Applications: Suitable for synthesizing chiral cyclopropane derivatives, which are common motifs in bioactive molecules .

Ethyl 1-amino-2-vinylcyclopropanecarboxylate

  • Structure: Contains a cyclopropane ring with amino (-NH₂) and vinyl (-CH=CH₂) substituents.
  • Key Differences: Functionality: The amino group enhances nucleophilicity, enabling participation in condensation or amidation reactions. Reactivity: The vinyl group allows for polymerization or Diels-Alder reactions, expanding utility in polymer chemistry. Applications: Potential intermediate in peptide-mimetic drugs or functionalized polymers .

Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride (CAS: 1007230-91-2)

  • Structure: Chiral cyclopropane derivative with ethyl and amino groups; exists as a hydrochloride salt.
  • Key Differences :
    • Stereochemistry : The (1R,2R) configuration enables enantioselective synthesis, critical in drug development.
    • Solubility : Hydrochloride salt form increases polarity and water solubility.
    • Applications : Likely used in asymmetric synthesis of pharmaceuticals, such as protease inhibitors or antiviral agents .

Comparative Data Table

Compound Name Molecular Formula Ring Type Substituents Molecular Weight Key Applications
Ethyl 2-methylcycloprop-2-ene-1-carboxylate C₇H₁₀O₂ Cyclopropene Methyl, ester 126.15 g/mol Pharmaceuticals, agrochemicals
Ethyl 2-hexylcycloprop-2-ene-1-carboxylate C₁₂H₂₀O₂ Cyclopropene Hexyl, ester 196.29 g/mol Hydrophobic materials
Ethyl 2-phenylcyclopropanecarboxylate C₁₂H₁₂O₂ Cyclopropane Phenyl, ester 188.22 g/mol Chiral intermediates
Ethyl 1-amino-2-vinylcyclopropanecarboxylate C₈H₁₁NO₂ Cyclopropane Amino, vinyl, ester 169.18 g/mol Polymer chemistry, drug design

Biological Activity

Ethyl 2-methylcycloprop-2-ene-1-carboxylate is a cyclopropene derivative that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the compound's biological activities, synthesis, stability, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound (C10H16O2) features a cyclopropene ring, which is known for its reactivity due to the strain in the three-membered ring structure. The compound can be synthesized through various methods, including palladium-catalyzed reactions and deprotonation strategies.

Property Value
Molecular FormulaC10H16O2
Molecular Weight168.24 g/mol
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents

Anticancer Properties

Recent studies have indicated that cyclopropene derivatives, including this compound, exhibit significant anticancer activity. For instance, a study demonstrated that compounds with similar structures could inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to modulate key signaling pathways related to cancer progression is under investigation .

Metabolic Engineering Applications

This compound has been explored for its potential in metabolic engineering. It serves as a precursor for synthesizing modified sugars that can be incorporated into glycoproteins. These modifications enhance metabolic acceptance and cellular uptake, making them valuable for therapeutic applications .

Stability Studies

Stability studies on cyclopropene derivatives show that they can be sensitive to environmental conditions, particularly moisture and temperature. The reactivity of this compound can be enhanced when subjected to specific catalytic conditions, allowing for selective functionalization .

Table: Stability Data of Cyclopropene Derivatives

Condition Stability Observed
Room TemperatureModerate stability
Low TemperatureIncreased stability
Presence of MoistureDecreased stability

Case Studies

  • Anticancer Activity : A study published in the Beilstein Journal examined the effects of cyclopropene-modified compounds on cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong anticancer potential .
  • Metabolic Labeling : Research highlighted the use of this compound in metabolic labeling studies, where it was shown to effectively tag proteins for subsequent analysis using mass spectrometry. This application underscores its utility in proteomics and cellular biology .

Q & A

Q. What are the established synthetic routes for Ethyl 2-methylcycloprop-2-ene-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves cyclopropanation of precursors like alkenes using transition metal catalysts (e.g., rhodium or copper complexes) under controlled temperatures (0–25°C) in anhydrous solvents such as dichloromethane or THF. Purification is achieved via column chromatography with silica gel and hexane/ethyl acetate gradients. Yield optimization requires strict exclusion of moisture, precise stoichiometric ratios of diazo compounds, and slow addition of reagents to minimize side reactions like dimerization. Analytical methods such as GC-MS and HPLC are critical for assessing purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituents and confirm cyclopropane ring integrity through characteristic coupling patterns (e.g., vicinal JJ-values of 4–6 Hz for cyclopropane protons).
  • X-ray Crystallography : Single-crystal X-ray diffraction using SHELXL refinement resolves stereochemistry and ring puckering parameters. The Cremer-Pople puckering coordinates (e.g., amplitude qq) quantify non-planar distortions in the cyclopropane ring .
  • IR Spectroscopy : Confirms carbonyl (C=O) and ester (C-O) functional groups via absorption bands at ~1720 cm1^{-1} and 1250 cm1^{-1}, respectively .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing this compound derivatives?

Stereocontrol requires chiral auxiliaries or asymmetric catalysts (e.g., Evans’ oxazolidinones or Jacobsen’s salen complexes). Enantiomeric excess (ee) is quantified via chiral HPLC or 1H^1H NMR with shift reagents. Dynamic kinetic resolution (DKR) strategies are employed for thermodynamically unstable intermediates. Computational modeling (DFT) predicts transition states to guide catalyst design .

Q. What computational approaches model the reactivity and conformational dynamics of this compound?

  • Density Functional Theory (DFT) : Calculates ring strain energy (~27 kcal/mol for cyclopropane) and predicts regioselectivity in ring-opening reactions (e.g., electrophilic additions).
  • Molecular Dynamics (MD) : Simulates puckering dynamics in solution, correlating with experimental NMR data.
  • QTAIM (Quantum Theory of Atoms in Molecules) : Analyzes electron density topology to identify weak interactions (e.g., hyperconjugation stabilizing the cyclopropane ring) .

Q. How can contradictions in reported biological activities of derivatives be resolved through experimental design?

Discrepancies often arise from assay variability (e.g., cell line differences or solvent effects). To mitigate:

  • Use standardized bioassays (e.g., NIH/3T3 cells for cytotoxicity or HEK293 for receptor binding).
  • Include positive controls (e.g., cisplatin for cytotoxicity) and validate results via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
  • Perform meta-analyses of published data to identify confounding variables (e.g., pH sensitivity or metabolic instability) .

Q. What strategies are employed to study the metabolic stability of this compound in pharmacological applications?

  • In Vitro Microsomal Assays : Liver microsomes (human or rodent) assess Phase I metabolism, with LC-MS/MS identifying metabolites.
  • Isotope Labeling : 14C^{14}C- or 3H^3H-labeled compounds track metabolic pathways in vivo.
  • CYP450 Inhibition Studies : Determine drug-drug interaction risks using recombinant enzymes (e.g., CYP3A4) .

Data Analysis and Reproducibility

Q. How should researchers handle crystallographic data discrepancies for cyclopropane derivatives?

Disagreements in bond lengths or angles may arise from thermal motion or disorder. Strategies include:

  • Re-refining datasets with SHELXL using Hirshfeld rigid-bond tests.
  • Comparing multiple crystal forms (polymorphs) to distinguish intrinsic vs. packing effects.
  • Validating against neutron diffraction data for proton positions .

Q. What statistical methods ensure robustness in structure-activity relationship (SAR) studies?

  • Multivariate Regression : Partial least squares (PLS) correlates electronic descriptors (Hammett σ) with bioactivity.
  • Cross-Validation : Leave-one-out (LOO) or k-fold methods prevent overfitting.
  • Bootstrapping : Estimates confidence intervals for regression coefficients .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-methylcycloprop-2-ene-1-carboxylate
Reactant of Route 2
Ethyl 2-methylcycloprop-2-ene-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.